Ampicillin potassium

Description

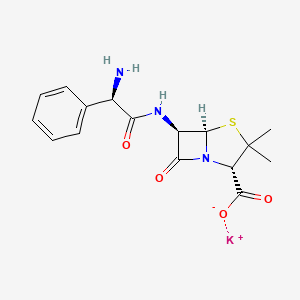

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

23277-71-6 |

|---|---|

Molecular Formula |

C16H18KN3O4S |

Molecular Weight |

387.5 g/mol |

IUPAC Name |

potassium;(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C16H19N3O4S.K/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 |

InChI Key |

JWUWRSHQQLUTRD-YWUHCJSESA-M |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.[K+] |

Appearance |

Solid powder |

Other CAS No. |

23277-71-6 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Ampicillin potassium |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Ampicillin Potassium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical and physical properties of ampicillin potassium, a widely utilized semi-synthetic beta-lactam antibiotic. The following sections detail its fundamental characteristics, supported by structured data, in-depth experimental protocols, and visual diagrams to facilitate a deeper understanding for research, development, and quality control applications.

Chemical Properties

This compound is the potassium salt of ampicillin, a penicillin derivative. The presence of an amino group in its structure enhances its spectrum of activity against many Gram-negative bacteria compared to penicillin G.[1]

| Property | Value | Reference |

| IUPAC Name | potassium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | [2] |

| Molecular Formula | C₁₆H₁₈KN₃O₄S | [2] |

| Molecular Weight | 387.5 g/mol | [2] |

| CAS Number | 23277-71-6 | [2] |

| pKa₁ (Carboxylic Acid) | ~2.5 | [3] |

| pKa₂ (Amino Group) | ~7.3 | [3] |

Physical Properties

The physical characteristics of this compound are critical for its formulation, storage, and administration. It typically presents as a white to off-white crystalline powder.

| Property | Value | Reference |

| Melting Point | 202-208 °C (with decomposition) | [4] |

| Solubility | ||

| in Water | 1 g in ~90 mL | [4] |

| in Methanol | 1 g in ~20 mL | [4] |

| in Ethanol (absolute) | 1 g in ~250 mL | [4] |

| in Dimethyl Sulfoxide (DMSO) | Soluble (~16 mg/mL for sodium salt) | [4][5] |

| in Dimethylformamide (DMF) | Soluble (~20 mg/mL for sodium salt) | [5] |

| in Ether, Ethyl Acetate, Benzene | Practically insoluble | [4] |

| UV Absorption Maximum (λmax) | In acidic solution: ~257 nm, 262 nm, 268 nm. In complex with Ni(II) after alkaline degradation: 269 nm. | [6][7] |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The core of its mechanism lies in the irreversible acylation of bacterial transpeptidases, also known as Penicillin-Binding Proteins (PBPs). This action prevents the final step of peptidoglycan synthesis, which is the cross-linking of peptidoglycan chains, ultimately leading to cell lysis.[1][8][9][10]

Caption: Mechanism of Ampicillin Action.

Experimental Protocols

Determination of this compound Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical reversed-phase HPLC method for the quantification of this compound in a sample.

a. Instrumentation and Reagents:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm)[11]

-

Mobile Phase A: 0.025 M Monobasic Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid[11]

-

Mobile Phase B: Acetonitrile[11]

-

This compound Reference Standard

-

HPLC-grade water

-

0.45 µm membrane filter

b. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min[11]

-

Injection Volume: 20 µL

-

Column Temperature: 40 °C[11]

-

Detection Wavelength: 215 nm[11]

-

Gradient Program: A gradient program may be used, for instance, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to ensure the elution of all components.[12]

c. Procedure:

-

Mobile Phase Preparation: Prepare the phosphate buffer and adjust the pH. Filter and degas the mobile phase components before use.[13]

-

Standard Solution Preparation: Accurately weigh a known amount of this compound Reference Standard and dissolve it in the mobile phase to prepare a stock solution. Further dilute to create a series of calibration standards of known concentrations.

-

Sample Solution Preparation: Accurately weigh the sample containing this compound, dissolve it in the mobile phase, and dilute as necessary to fall within the concentration range of the calibration curve. Filter the sample solution through a 0.45 µm filter.

-

Analysis: Inject the standard solutions to generate a calibration curve by plotting peak area against concentration. Then, inject the sample solution.

-

Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.[12]

Caption: HPLC Analysis Workflow.

Quality Control Testing Workflow for this compound

A logical workflow is essential for ensuring the quality and compliance of this compound batches. This involves a series of physical and chemical tests.

Caption: Quality Control Workflow.

This technical guide provides foundational data and methodologies for professionals working with this compound. Adherence to pharmacopeial standards and rigorous in-house validation of all analytical methods are crucial for ensuring the quality, safety, and efficacy of the final drug product.

References

- 1. Ampicillin - Wikipedia [en.wikipedia.org]

- 2. This compound | C16H18KN3O4S | CID 23701796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Insights into Complex Compounds of Ampicillin: Potentiometric and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ampicillin | C16H19N3O4S | CID 6249 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. A Simple Method for the Ampicillin Determination in Pharmaceuticals and Human Urine [jstage.jst.go.jp]

- 7. Content determination of ampicillin by Ni( ii )-mediated UV-Vis spectrophotometry - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00116K [pubs.rsc.org]

- 8. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. walshmedicalmedia.com [walshmedicalmedia.com]

- 10. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 11. neliti.com [neliti.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Ampicillin Potassium: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of ampicillin potassium, a widely used semi-synthetic beta-lactam antibiotic. This document covers its fundamental chemical properties, mechanism of action, synthesis, and detailed experimental protocols for its analysis and biological assessment.

Core Chemical and Physical Properties

This compound is the potassium salt of ampicillin, a derivative of the penicillin nucleus, 6-aminopenicillanic acid. The presence of an amino group in the side chain enhances its activity against many gram-negative bacteria compared to penicillin G.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| CAS Number | 23277-71-6 | [1][2] |

| Molecular Formula | C₁₆H₁₈KN₃O₄S | [1] |

| Molecular Weight | 387.49 g/mol | [1] |

| Exact Mass | 387.0655 | [1] |

| Appearance | White to off-white crystalline powder | [3] |

| Solubility | Freely soluble in water | [3] |

| Storage Temperature | 2-8°C | [4] |

Mechanism of Action

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This process is critical for bacterial integrity, and its disruption leads to cell lysis and death.[5][6]

The key steps in the mechanism of action are:

-

Penetration: Ampicillin penetrates the outer membrane of both gram-positive and some gram-negative bacteria. The amino group facilitates its passage through the porin channels of gram-negative bacteria.[7]

-

Target Binding: Once in the periplasmic space, ampicillin binds to and inactivates penicillin-binding proteins (PBPs).[5][6]

-

Inhibition of Transpeptidation: PBPs are essential enzymes for the final step of peptidoglycan synthesis, which involves the cross-linking of peptide chains. By binding to these enzymes, ampicillin acts as an irreversible inhibitor of the transpeptidase, preventing the formation of a stable cell wall.[7]

-

Cell Lysis: The weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[5][6]

Synthesis Overview

Ampicillin is a semi-synthetic antibiotic. The industrial production typically involves the acylation of 6-aminopenicillanic acid (6-APA) with D-(-)-α-phenylglycine or a derivative thereof. 6-APA is produced by the enzymatic hydrolysis of penicillin G, which is obtained through the fermentation of Penicillium chrysogenum.[8]

Experimental Protocols

This section provides detailed methodologies for the chemical analysis and biological assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Potency and Stability

This method is suitable for determining the potency of this compound and for stability studies, as it can separate the active pharmaceutical ingredient (API) from its degradation products.[9][10]

4.1.1. Materials and Reagents

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Water (HPLC grade)

4.1.2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | A mixture of 30 mM potassium dihydrogen phosphate buffer (pH adjusted to 4.0 with orthophosphoric acid) and acetonitrile (gradient elution may be required for stability studies)[11] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Detection | UV at 225 nm |

| Column Temperature | 30°C |

4.1.3. Preparation of Solutions

-

Buffer Preparation: Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to achieve a 30 mM concentration. Adjust the pH to 4.0 using diluted orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Standard Solution Preparation: Accurately weigh about 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of approximately 1 mg/mL.

-

Sample Solution Preparation: Accurately weigh a quantity of the this compound sample equivalent to about 25 mg of ampicillin into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4.1.4. Procedure

-

Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

-

Inject the standard solution in replicate (e.g., n=5) and check for system suitability (e.g., tailing factor, theoretical plates, and relative standard deviation of the peak area).

-

Inject the sample solution.

-

Calculate the concentration of this compound in the sample by comparing the peak area of the sample solution with that of the standard solution.

Microbiological Assay for Biological Potency

The microbiological assay determines the potency of an antibiotic by measuring its inhibitory effect on a susceptible microorganism. The cup-plate method is a common agar diffusion technique used for this purpose.[12][13]

4.2.1. Materials and Reagents

-

This compound Reference Standard

-

Test sample of this compound

-

Culture medium (e.g., Nutrient Agar)

-

Susceptible test microorganism (e.g., Staphylococcus aureus or Bacillus subtilis)

-

Phosphate buffer (sterile, 0.1 M)

-

Petri dishes

-

Sterile cylinders (or a cork borer to create wells)

4.2.2. Preparation of Inoculum

-

Prepare a fresh culture of the test microorganism on an agar slant.

-

Incubate at 37°C for 24 hours.

-

Harvest the bacterial growth with sterile saline and dilute to a suitable turbidity (e.g., matching a McFarland standard). This suspension will be used to inoculate the assay plates.

4.2.3. Assay Procedure

-

Prepare a base layer of sterile nutrient agar in Petri dishes and allow it to solidify.

-

Add the prepared inoculum to a molten seed agar medium (kept at 45-50°C) and pour a uniform layer over the base agar.

-

Once the seeded agar has solidified, place sterile cylinders on the surface or create wells using a sterile cork borer.

-

Prepare a series of dilutions of the this compound Reference Standard and the test sample in sterile phosphate buffer.

-

Fill the cylinders or wells with the standard and sample dilutions.

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zones of inhibition.

-

Plot a standard curve of the zone diameter versus the logarithm of the concentration for the standard solutions.

-

Determine the potency of the test sample by interpolating its zone of inhibition on the standard curve.

References

- 1. benchchem.com [benchchem.com]

- 2. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Ampicillin - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Simultaneous Estimation of Amoxicillin, Ampicillin, Penicillin V Potassium and Clavulanate Potassium in Reverse Phase Chromatography by Hplc - Neliti [neliti.com]

- 10. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. academicjournals.org [academicjournals.org]

- 12. ijpda.org [ijpda.org]

- 13. apec.org [apec.org]

A Technical Guide to the Synthesis and Chemical Structure of Ampicillin Potassium

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the chemical structure and synthesis of Ampicillin potassium, a widely used semi-synthetic β-lactam antibiotic. The following sections detail the compound's molecular characteristics, a comprehensive synthesis pathway including enzymatic and chemical stages, detailed experimental protocols, and relevant quantitative data.

Chemical Structure of this compound

This compound is the potassium salt of Ampicillin. Ampicillin is a penicillin derivative in which the acyl side chain is a D-(−)-α-aminophenylacetyl group. The core structure consists of a thiazolidine ring fused to a β-lactam ring. The presence of an amino group in the acyl side chain enhances its activity against many Gram-negative bacteria compared to Penicillin G. The potassium salt form is often used to improve solubility and stability for pharmaceutical formulations.

Key Structural Details:

-

Chemical Name: Potassium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1]

| Property | Value |

| IUPAC Name | potassium (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[1] |

| CAS Number | 23277-71-6[1][2] |

| Molecular Formula | C₁₆H₁₈KN₃O₄S[1][2] |

| Molecular Weight | 387.49 g/mol [1][2] |

| Monoisotopic Mass | 387.06550872 Da[1] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with a penicillin precursor and culminates in the formation of the potassium salt. Modern industrial synthesis predominantly utilizes an enzymatic approach, which is more environmentally friendly and stereospecific than purely chemical methods.

The overall synthesis can be logically divided into three main stages:

-

Enzymatic Hydrolysis: Production of the core intermediate, 6-aminopenicillanic acid (6-APA), from a penicillin precursor like Penicillin G Potassium.

-

Enzymatic Acylation: Synthesis of Ampicillin by coupling 6-APA with an activated acyl donor.

-

Salt Formation: Conversion of Ampicillin to its potassium salt.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Ampicillin from 6-APA

This protocol describes a kinetically controlled synthesis using immobilized Penicillin G Acylase (PGA).

Materials:

-

6-Aminopenicillanic acid (6-APA)

-

D-(-)-phenylglycine methyl ester (D-PGME)

-

Immobilized Penicillin G Acylase from E. coli

-

Potassium phosphate buffer (0.1 M)

-

Hydrochloric acid (2 N)

-

Deionized water

Procedure:

-

Reaction Setup: Prepare a reaction vessel with 50 mL of 0.1 M potassium phosphate buffer. Adjust and maintain the pH at 6.5.[3]

-

Substrate Addition: Add 6-APA to a final concentration of 100 mM and D-PGME to a final concentration of 300 mM.[3]

-

Temperature Control: Equilibrate and maintain the reaction mixture at 35°C with continuous stirring (e.g., 200 rpm).[3]

-

Enzyme Addition: Initiate the reaction by adding immobilized Penicillin G Acylase (e.g., 15 U/100 µg of enzyme).[3]

-

pH Control: Throughout the reaction, maintain the pH at 6.5 by the controlled addition of 2 N HCl.[3]

-

Monitoring: Withdraw samples at specific time intervals. To quench the reaction, pass the sample through a 0.45 µm filter to remove the immobilized enzyme.[3]

-

Analysis: Analyze the concentration of Ampicillin, 6-APA, and D-PGME using High-Performance Liquid Chromatography (HPLC).

-

Termination and Isolation: Once the reaction reaches optimal conversion (typically monitored by HPLC), terminate the reaction by filtering off the enzyme. The product, Ampicillin, can be isolated from the reaction mixture through precipitation by adjusting the pH to its isoelectric point.

Protocol 2: Formation of this compound Salt

This protocol is adapted from a method for preparing penicillin potassium salts and is suitable for converting the free acid form of Ampicillin to its potassium salt.

Materials:

-

Ampicillin (anhydrous or trihydrate)

-

Anhydrous methanol

-

Potassium methoxide in methanol (0.1 M solution)

-

Anhydrous triethylamine (optional, to aid dissolution)

-

Ice bath

Procedure:

-

Dissolution: In a three-necked flask, suspend the synthesized Ampicillin in anhydrous methanol. A small amount of anhydrous triethylamine can be added to facilitate complete dissolution with stirring.[4]

-

Cooling: Place the flask in an ice bath and cool the solution to between 0°C and 15°C.[4]

-

Titration: Slowly add the 0.1 M potassium methoxide solution dropwise while continuously stirring. Monitor the pH of the reaction mixture.[4]

-

pH Adjustment: Continue the addition of potassium methoxide until the pH of the solution stabilizes in the range of 9-10.[4]

-

Reaction: Allow the mixture to react under stirring for an additional 20-30 minutes after the final pH is reached.[4]

-

Solvent Removal: Remove the methanol using a rotary evaporator under reduced pressure (0.09-0.1 MPa) and at a temperature of 40-60°C. The this compound salt will precipitate as the solvent is removed.[4]

-

Drying: Collect the resulting wet solid and dry it in a vacuum oven for 5-6 hours at 40-45°C to obtain the final this compound product.[4]

Quantitative Data on Synthesis

The efficiency of Ampicillin synthesis is highly dependent on reaction conditions. The following tables summarize key quantitative data from various studies.

Table 1: Optimized Conditions for Enzymatic Ampicillin Synthesis

| Parameter | Optimal Value/Range | Reference |

| pH | 6.0 - 6.8 | [5] |

| Temperature | 25 - 35°C | [3][5][6] |

| Substrate Ratio | 1:3 (6-APA : D-PGME) | [7] |

| 6-APA Concentration | 50 - 200 mM | [3][7] |

| D-PGME Concentration | 150 - 600 mM | [3][7] |

| Enzyme | Immobilized Penicillin G Acylase (PGA) | [3][5][7] |

| Solvent | Aqueous buffer (e.g., phosphate) | [3] |

Table 2: Reported Yields and Conversions for Ampicillin Synthesis

| Starting Material | Method | Yield/Conversion | Reference |

| Penicillin G Potassium Salt | Two-step enzymatic cascade | 87% overall Ampicillin yield[1][8] | [1][8] |

| 6-APA and D-PGME | Enzymatic, repetitive substrate addition | 97% conversion of 6-APA[9] | [9] |

| 6-APA and D-PGME | Enzymatic with CLEA-immobilized enzyme | 84% conversion | [7] |

| 6-APA and D-PGME | Enzymatic synthesis in organic media | ~58% molar yield (in ethylene glycol) | [10] |

| Penicillin G Potassium Salt | One-pot enzymatic synthesis | 57.3% maximum yield[6] | [6] |

Characterization Data

The identity and purity of synthesized Ampicillin and its potassium salt are confirmed through various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to identify Ampicillin and its related substances. Characteristic peaks for Ampicillin, 6-APA, and phenylglycine can be found in the ranges of 0.5-0.9 ppm and 3.0-4.5 ppm.[11][12] This technique allows for the quantification of the main compound and impurities without extensive sample preparation.[12]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful tool for confirming the molecular weight and fragmentation pattern of Ampicillin. The protonated molecular ion [M+H]⁺ for Ampicillin is observed at an m/z of 350.1.[13] Characteristic fragment ions at m/z 106.2 (from the benzylamine group) and m/z 160.0 (from the thiazolidine ring) are used for structural confirmation.[13]

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of Ampicillin and quantifying related substances. A C18 column with a mobile phase gradient of methanol and a buffer (e.g., formic acid or phosphate) is commonly used for separation.[13][14]

References

- 1. Efficient cascade synthesis of ampicillin from penicillin G potassium salt using wild and mutant penicillin G acylase from Alcaligenes faecalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aecenar.com [aecenar.com]

- 3. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. CN101633663B - Method for synthesizing penicillin sodium salt and potassium salt - Google Patents [patents.google.com]

- 5. US7029885B2 - Process for the preparation of ampicillin - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. brieflands.com [brieflands.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Monitoring of ampicillin and its related substances by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of the Related Substances in Ampicillin Capsule by Rapid Resolution Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ampicillin Synthesis Using a Two-Enzyme Cascade with Both α-Amino Ester Hydrolase and Penicillin G Acylase - PMC [pmc.ncbi.nlm.nih.gov]

Ampicillin Potassium: A Technical Guide to its Mechanism of Action on the Bacterial Cell Wall

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ampicillin, a semisynthetic derivative of penicillin, is a broad-spectrum β-lactam antibiotic that has been a cornerstone in the treatment of bacterial infections for decades.[1] Its efficacy stems from its ability to disrupt the synthesis of the bacterial cell wall, a structure essential for maintaining cellular integrity and shape.[2] This technical guide provides an in-depth exploration of the molecular mechanisms by which ampicillin potassium exerts its bactericidal effects, focusing on its interaction with penicillin-binding proteins (PBPs) and the subsequent inhibition of peptidoglycan synthesis.[2][3]

The Bacterial Cell Wall: A Critical Target

The bacterial cell wall is a complex, rigid structure primarily composed of peptidoglycan, a polymer consisting of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues.[2][4][5] These glycan chains are cross-linked by short peptide chains, forming a mesh-like sacculus that encases the cytoplasmic membrane and protects the bacterium from osmotic lysis.[4][5] The final and crucial step in peptidoglycan synthesis is the cross-linking of these peptide chains, a reaction catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[2]

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The primary mechanism of ampicillin's bactericidal action is the inhibition of the third and final stage of bacterial cell wall synthesis.[2][6] This process can be dissected into several key steps:

-

Binding to Penicillin-Binding Proteins (PBPs): Ampicillin acts as an irreversible inhibitor of transpeptidase, an essential enzyme for bacterial cell wall synthesis.[6][7] It specifically targets and covalently binds to PBPs, which are membrane-bound enzymes crucial for the cross-linking of peptidoglycan chains.[2][3] The structural similarity between ampicillin and D-alanyl-D-alanine, the natural substrate for transpeptidase, facilitates this binding.[8]

-

Inhibition of Transpeptidation: By binding to the active site of PBPs, ampicillin blocks their transpeptidase activity.[2][7][9] This prevents the formation of the peptide cross-links that provide the necessary rigidity and strength to the peptidoglycan layer.[2] The weakened cell wall can no longer withstand the internal osmotic pressure of the bacterial cell.[2]

-

Induction of Cell Lysis: The disruption of cell wall synthesis and the continued activity of autolytic enzymes (autolysins) lead to the degradation of the existing peptidoglycan.[7][8] This imbalance between cell wall synthesis and degradation ultimately results in cell lysis and bacterial death, making ampicillin a bacteriolytic agent.[2][6][7]

Quantitative Data on Ampicillin Activity

The effectiveness of ampicillin can be quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The MIC50 and MIC90 values represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[10][11]

| Bacterium | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) |

| Escherichia coli | 4 | - | - |

| Staphylococcus aureus | 0.6 - 1 | - | - |

| Streptococcus pneumoniae | 0.03 - 0.06 | - | - |

| Haemophilus influenzae | 0.25 | - | - |

| Halomonas hydrothermalis | - | 690 | 1020 |

Data sourced from multiple studies.[3][11]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in ampicillin's mechanism of action.

Caption: Inhibition of Peptidoglycan Synthesis by Ampicillin.

Caption: Cascade of Events Leading to Cell Lysis.

Experimental Protocols

Penicillin-Binding Protein (PBP) Competition Assay

This assay is used to determine the affinity of ampicillin for various PBPs.

1. Membrane Preparation:

- Bacterial cells are grown to mid-log phase and harvested by centrifugation.

- Cells are washed with a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).[12]

- Resuspend cells in buffer and lyse by sonication or French press.[12]

- Remove unbroken cells by low-speed centrifugation.[12]

- Collect the membrane fraction by high-speed ultracentrifugation.[12]

- Wash the membrane pellet and resuspend in buffer.[12]

2. PBP Binding:

- Incubate the membrane preparation with varying concentrations of unlabeled ampicillin.

- Add a fixed concentration of a labeled penicillin, such as 3H-benzylpenicillin or a fluorescent penicillin derivative (e.g., Bocillin FL).[12][13]

- Incubate to allow binding to PBPs.[12]

- Stop the reaction by adding an excess of unlabeled penicillin.[12]

3. Detection and Analysis:

- Separate the membrane proteins by SDS-PAGE.[12]

- Visualize the labeled PBPs by autoradiography (for radiolabeled penicillin) or fluorescence imaging (for fluorescent derivatives).[12][13]

- The decrease in the signal from the labeled penicillin in the presence of ampicillin is used to determine the IC50 value, which is the concentration of ampicillin required to inhibit 50% of the binding of the labeled penicillin.

Start [label="Bacterial Culture", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Harvest [label="Harvest and Lyse Cells"];

Membrane_Prep [label="Isolate Membrane Fraction"];

Incubate_Ampicillin [label="Incubate with Unlabeled Ampicillin"];

Incubate_Labeled [label="Add Labeled Penicillin"];

SDS_PAGE [label="Separate Proteins by SDS-PAGE"];

Visualize [label="Visualize Labeled PBPs"];

Analyze [label="Determine IC50", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Harvest;

Harvest -> Membrane_Prep;

Membrane_Prep -> Incubate_Ampicillin;

Incubate_Ampicillin -> Incubate_Labeled;

Incubate_Labeled -> SDS_PAGE;

SDS_PAGE -> Visualize;

Visualize -> Analyze;

}

Caption: Experimental Workflow for a PBP Competition Assay.

Conclusion

This compound's mechanism of action is a well-characterized process that involves the specific targeting and inhibition of penicillin-binding proteins, leading to the disruption of bacterial cell wall synthesis and subsequent cell death. Understanding the molecular details of this process is crucial for combating antibiotic resistance and for the development of new and more effective antibacterial agents. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers and scientists in the field of antibiotic drug discovery and development.

References

- 1. ldh.la.gov [ldh.la.gov]

- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 5. Peptidoglycan Biosynthesis - CD Biosynsis [biosynsis.com]

- 6. Ampicillin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. β-Lactam antibiotic - Wikipedia [en.wikipedia.org]

- 9. homework.study.com [homework.study.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 13. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectrum of Activity for Ampicillin Potassium Against Different Bacteria

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of ampicillin potassium against a broad range of clinically relevant bacteria. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details the spectrum of activity, mechanisms of action and resistance, and standardized methodologies for susceptibility testing.

Introduction to this compound

Ampicillin, a semi-synthetic derivative of penicillin, was one of the first broad-spectrum β-lactam antibiotics to be developed.[1] Its introduction in 1961 marked a significant advancement in the treatment of bacterial infections, as it exhibited activity against not only Gram-positive bacteria but also a range of Gram-negative pathogens.[1] The addition of an amino group to the penicillin core structure allows ampicillin to penetrate the outer membrane of Gram-negative bacteria more effectively than penicillin G.[1]

Mechanism of Action

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[2] This process is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[2][3] Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.[4]

Spectrum of Activity

The in vitro activity of ampicillin is broad, encompassing a variety of Gram-positive and Gram-negative bacteria. However, the emergence of resistance, primarily through the production of β-lactamases, has limited its clinical efficacy against some organisms.[1] The following tables summarize the minimum inhibitory concentration (MIC) values for ampicillin against a selection of clinically relevant bacteria. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Interpretive criteria are based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[5][6]

Gram-Positive Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Interpretive Criteria (S/I/R) (µg/mL) | EUCAST Interpretive Criteria (S/I/R) (µg/mL) |

|---|---|---|---|---|

| Enterococcus faecalis | 1-2 | 2-4 | ≤8 / - / ≥16 | ≤4 / - / >4 |

| Staphylococcus aureus (β-lactamase negative) | 0.25-0.5 | 0.5-1 | ≤0.25 / - / ≥0.5 | - |

| Streptococcus agalactiae (Group B) | ≤0.12 | ≤0.12 | ≤0.25 / 0.5-1 / ≥2 | ≤0.25 / - / >0.5 |

| Streptococcus pneumoniae (Penicillin-susceptible) | ≤0.06 | 0.12 | ≤2 / 4 / ≥8 | ≤0.5 / 1-2 / >2 |

| Streptococcus pyogenes (Group A) | ≤0.06 | ≤0.12 | ≤0.25 / - / - | ≤0.25 / - / >0.5 |

Gram-Negative Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Interpretive Criteria (S/I/R) (µg/mL) | EUCAST Interpretive Criteria (S/I/R) (µg/mL) |

|---|---|---|---|---|

| Escherichia coli | 8 | >32 | ≤8 / 16 / ≥32 | ≤8 / - / >8 |

| Haemophilus influenzae (β-lactamase negative) | 0.5 | 1 | ≤1 / 2 / ≥4 | ≤1 / - / >1 |

| Neisseria meningitidis | ≤0.06 | 0.25 | ≤0.12 / 0.25-1 / ≥2 | ≤0.125 / - / >0.125 |

| Proteus mirabilis | 4 | >32 | ≤8 / 16 / ≥32 | ≤8 / - / >8 |

| Salmonella spp. | 2 | 8 | ≤8 / 16 / ≥32 | ≤4 / - / >4 |

Anaerobic Bacteria

| Bacterial Species | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | CLSI Interpretive Criteria (S/I/R) (µg/mL) | EUCAST Interpretive Criteria (S/I/R) (µg/mL) |

|---|---|---|---|---|

| Bacteroides fragilis group | 16 | >256 | ≤0.5 / 1 / ≥2 | ≤0.25 / 0.5-16 / >16 |

| Clostridium perfringens | ≤0.12 | 0.25 | ≤0.5 / 1 / ≥2 | ≤0.5 / - / >0.5 |

| Peptostreptococcus spp. | ≤0.25 | 0.5 | ≤0.5 / 1 / ≥2 | ≤0.25 / - / >0.5 |

Note: MIC values can vary depending on the geographical location and the source of the isolates. The data presented here are for illustrative purposes and represent a general consensus from various studies.

Mechanisms of Resistance

Bacterial resistance to ampicillin can occur through several mechanisms, with the production of β-lactamase enzymes being the most common. These enzymes hydrolyze the β-lactam ring of ampicillin, rendering the antibiotic inactive. Other mechanisms include alterations in the target PBPs, which reduce the binding affinity of ampicillin, and decreased permeability of the bacterial outer membrane, which limits the access of the antibiotic to its target.

Experimental Protocols for Susceptibility Testing

Accurate determination of bacterial susceptibility to ampicillin is crucial for both clinical and research purposes. The following are detailed protocols for two standard methods: broth microdilution and disk diffusion, based on CLSI guidelines.

Broth Microdilution Method (CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

5.1.1. Materials

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound powder

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth

-

Pipettes and sterile tips

-

Incubator (35°C ± 2°C)

5.1.2. Procedure

-

Prepare Ampicillin Stock Solution: Prepare a stock solution of ampicillin in a suitable solvent (e.g., sterile water) at a concentration that is a multiple of the highest concentration to be tested.

-

Prepare Serial Dilutions: Perform serial twofold dilutions of the ampicillin stock solution in CAMHB directly in the microtiter plate wells to achieve the desired final concentrations.

-

Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, select several colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculate Plates: Within 15 minutes of standardization, dilute the inoculum in CAMHB so that each well receives a final concentration of approximately 5 x 10⁵ CFU/mL after inoculation.

-

Incubation: Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the organism.

Disk Diffusion Method (Kirby-Bauer Test) (CLSI M02)

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

5.2.1. Materials

-

Mueller-Hinton agar (MHA) plates (4 mm depth)

-

Ampicillin disks (10 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

5.2.2. Procedure

-

Prepare Inoculum: Prepare the bacterial inoculum as described for the broth microdilution method.

-

Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each streaking to ensure even distribution.

-

Apply Antibiotic Disks: Aseptically apply the ampicillin disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

-

Reading Results: Measure the diameter of the zone of inhibition (where no bacterial growth is visible) around the disk in millimeters. Interpret the results as susceptible, intermediate, or resistant based on the zone diameter interpretive criteria provided by CLSI or EUCAST.

References

- 1. testinglab.com [testinglab.com]

- 2. researchgate.net [researchgate.net]

- 3. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

The Evolving Frontier of Penicillins: A Technical Guide to the Medicinal Chemistry of Ampicillin Potassium Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core medicinal chemistry of ampicillin potassium and its derivatives. Ampicillin, a cornerstone of β-lactam antibiotics, has undergone extensive chemical modification to enhance its therapeutic profile, combat bacterial resistance, and improve pharmacokinetic properties. This document provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), mechanisms of action, and clinical applications of key ampicillin derivatives. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for pivotal synthesis and evaluation methods are provided. Furthermore, this guide utilizes Graphviz visualizations to elucidate critical biological pathways and experimental workflows.

Introduction: The Enduring Legacy of Ampicillin

Ampicillin, a semi-synthetic derivative of penicillin, functions as an orally active, broad-spectrum antibiotic.[1] Its bactericidal action stems from the inhibition of bacterial cell wall synthesis.[2][3] Specifically, ampicillin targets and irreversibly inhibits transpeptidase, a penicillin-binding protein (PBP), which is essential for the cross-linking of peptidoglycan in the final stage of bacterial cell wall biosynthesis.[2][4] This disruption of cell wall integrity ultimately leads to cell lysis and bacterial death.[2]

Despite its efficacy, the clinical utility of ampicillin can be limited by factors such as incomplete oral absorption and the emergence of bacterial resistance, primarily through the production of β-lactamase enzymes that hydrolyze the characteristic β-lactam ring.[3] These challenges have spurred the development of a diverse array of ampicillin derivatives, primarily through modification of the carboxyl group to create ester prodrugs. These prodrugs, such as pivampicillin and bacampicillin, are designed to be more lipophilic, leading to enhanced absorption from the gastrointestinal tract. Following absorption, they are rapidly hydrolyzed by esterases in the body to release the active ampicillin moiety.[5][6][7]

Quantitative Analysis of Ampicillin and Its Prodrugs

The development of ampicillin derivatives has been largely driven by the need to improve its pharmacokinetic profile, particularly its oral bioavailability. The following tables summarize key quantitative data for ampicillin and its prominent prodrugs, pivampicillin and bacampicillin.

Table 1: Pharmacokinetic Parameters of Ampicillin and its Prodrugs in Humans

| Parameter | Ampicillin | Pivampicillin | Bacampicillin |

| Bioavailability (%) | 62 ± 17[8] | 92 ± 18[8] | 86 ± 11[8] |

| Peak Serum Concentration (µg/mL) | 3.7 (for a 400 mg equivalent dose)[9][10] | 7.1 (for a 400 mg equivalent dose)[9][10] | 8.3 (for a 400 mg equivalent dose)[9][10] |

| Time to Peak Concentration (Tmax, h) | ~1-2[11] | ~1[9][10] | ~1[9][10] |

| Elimination Half-life (h) | ~1-2[11] | ~1[9][10] | ~1[9][10] |

| Protein Binding (%) | ~20[11] | Not applicable (rapidly hydrolyzed) | Not applicable (rapidly hydrolyzed) |

Table 2: Minimum Inhibitory Concentrations (MICs) of Ampicillin Against Common Pathogens

| Bacterial Species | Ampicillin MIC (mg/L) |

| Escherichia coli | 4[12] |

| Staphylococcus aureus | 0.6 - 1[12] |

| Streptococcus pneumoniae | 0.03 - 0.06[12] |

| Haemophilus influenzae | 0.25[12] |

Note: MIC values can vary significantly depending on the specific strain and the presence of resistance mechanisms.

Synthesis of Ampicillin Derivatives: Experimental Protocols

The synthesis of ampicillin derivatives is a cornerstone of its medicinal chemistry. Below are representative experimental protocols for the synthesis of ampicillin esters.

General Esterification of Ampicillin via Diazopropane

This method describes a general procedure for the esterification of the carboxylic acid functional group of ampicillin to enhance its lipophilicity.

-

Materials: Ampicillin, Diazopropane (CH₃CH₂CHN₂), Organic solvent (e.g., diethyl ether), LB agarose media.

-

Procedure:

-

Dissolve ampicillin in a suitable organic solvent.

-

Slowly add a solution of diazopropane to the ampicillin solution at room temperature with constant stirring. The reaction is typically rapid and proceeds with the evolution of nitrogen gas.

-

Monitor the reaction to completion using thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure to yield the crude ampicillin propyl ester.

-

Purify the product by recrystallization from an appropriate solvent system to obtain yellow crystals.[13]

-

-

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy to confirm the structure. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Synthesis of Pivampicillin from Pivampicillin Tosylate

This protocol outlines the final step in the synthesis of the prodrug pivampicillin from its tosylate salt.

-

Materials: Pivampicillin tosylate hydrate, Isopropanol, Diisopropylethylamine, Hexane.

-

Procedure:

-

Suspend pivampicillin tosylate hydrate (13.1 g) in isopropanol (50 ml) and cool the mixture to 0°C with stirring.

-

Add diisopropylethylamine (3.45 ml) dropwise to the cooled suspension.

-

Continue stirring for 30 minutes, during which a crystalline precipitate will form.

-

Collect the precipitate by filtration.

-

Wash the collected crystals with isopropanol (25 ml) followed by hexane (50 ml).

-

Air-dry the product to yield crystalline pivampicillin.

-

-

Characterization: The melting point of the final product should be determined (expected: 114°-116°C). Further characterization can be performed using spectroscopic methods.

Enzymatic Synthesis of Ampicillin

An environmentally friendly alternative to chemical synthesis involves the use of enzymes like penicillin G acylase.

-

Materials: 6-aminopenicillanic acid (6-APA), D-phenylglycine methyl ester (PGME), Immobilized penicillin G acylase, Phosphate buffer (pH 6.5), 2N HCl.

-

Procedure:

-

Prepare a reaction mixture in a 50 ml phosphate buffer (pH 6.5) containing 100 mM 6-APA and 300 mM PGME.

-

Add 15 U/100 µg of immobilized penicillin G acylase to the reaction mixture.

-

Maintain the reaction at 35°C with stirring at 200 rpm.

-

Keep the pH constant at 6.5 by the controlled addition of 2N HCl.

-

Withdraw samples at specific time intervals and analyze the formation of ampicillin by HPLC.[1]

-

-

Purification and Characterization: The product can be purified from the reaction mixture using chromatographic techniques. The structure and purity should be confirmed by HPLC and spectroscopic analysis.

Biological Evaluation: Determining Antibacterial Potency

The in vitro efficacy of ampicillin and its derivatives is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial strains.

Broth Microdilution Method for MIC Determination

This is a standardized method for determining the MIC of an antimicrobial agent.

-

Materials: Mueller-Hinton Broth (MHB), 96-well microtiter plates, Standardized bacterial inoculum (0.5 McFarland standard), Ampicillin or derivative stock solution.

-

Procedure:

-

Prepare serial two-fold dilutions of the antibiotic in MHB in a 96-well microtiter plate.

-

Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well containing the antibiotic dilution with the standardized bacterial suspension. Include a positive control (broth with bacteria, no antibiotic) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

-

Signaling Pathways and Mechanisms of Action

The primary mechanism of action of ampicillin is the inhibition of cell wall synthesis. However, recent research has indicated that ampicillin and the host response to it can also influence bacterial signaling pathways, particularly those related to virulence and resistance.

Ampicillin and Quorum Sensing in Pseudomonas aeruginosa

Sub-lethal concentrations of ampicillin have been shown to impact the quorum-sensing (QS) systems of Pseudomonas aeruginosa, a significant opportunistic pathogen. The QS network in P. aeruginosa is complex and hierarchical, with the las and rhl systems playing central roles in regulating virulence factor production.[3][14] Exposure to ampicillin can lead to mutations in genes such as mpl and ampD, which in turn can cause an increase in the expression of QS genes like lasR and rhlI/R.[15] This upregulation of QS genes is positively correlated with the expression of the ampicillin resistance gene ampC.[15] This suggests a complex interplay where ampicillin, while targeting cell wall synthesis, can inadvertently trigger regulatory networks that contribute to resistance.

Caption: Impact of sub-lethal ampicillin on P. aeruginosa quorum sensing and resistance.

Two-Component Signal Transduction Systems and Resistance

Two-component systems (TCSs) are a primary mechanism by which bacteria sense and respond to environmental changes, including the presence of antibiotics. A typical TCS consists of a sensor histidine kinase and a response regulator.[16] In Gram-negative bacteria, TCSs can regulate the expression of genes involved in antibiotic resistance.[17] While the direct interaction of ampicillin with a specific TCS is an area of ongoing research, it is understood that the stress induced by β-lactam antibiotics can activate certain TCSs. This activation can lead to downstream effects such as alterations in cell membrane permeability, upregulation of efflux pumps, and modifications of the drug target (PBPs), all of which can contribute to the development of resistance.

Caption: General workflow of a two-component system in response to antibiotic stress.

Conclusion and Future Directions

The medicinal chemistry of this compound derivatives remains a dynamic and critical field in the ongoing battle against bacterial infections. The development of prodrugs has successfully addressed the challenge of poor oral bioavailability, leading to improved clinical outcomes. However, the relentless evolution of antibiotic resistance necessitates a continued and innovative approach to the design and synthesis of new ampicillin derivatives.

Future research should focus on several key areas:

-

Novel Prodrug Strategies: Exploring new ester linkages and carrier molecules to further optimize pharmacokinetic profiles and potentially target specific tissues or cell types.

-

Hybrid Molecules: Designing hybrid compounds that combine the ampicillin scaffold with other pharmacophores, such as β-lactamase inhibitors or agents that target different bacterial pathways, to create synergistic effects and combat resistance.

-

Targeting Resistance Mechanisms: Developing derivatives that are less susceptible to β-lactamase degradation or that can overcome resistance mediated by efflux pumps or alterations in penicillin-binding proteins.

-

Understanding and Exploiting Signaling Pathways: Further elucidating the complex interactions between ampicillin derivatives and bacterial signaling networks to identify new therapeutic targets and strategies to potentiate antibiotic activity.

By leveraging a deep understanding of medicinal chemistry principles and embracing innovative synthetic and biological evaluation techniques, the scientific community can continue to expand the therapeutic potential of the ampicillin scaffold and develop next-generation antibiotics to meet the challenges of infectious diseases.

References

- 1. Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 3. Regulation of las and rhl quorum sensing in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. Bacampicillin Hydrochloride | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Bacampicillin hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ampicillin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Analysis of an ampicillin propyl ester prodrug which inhibits the growth of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pseudomonas aeruginosa - Wikipedia [en.wikipedia.org]

- 15. Resistance elicited by sub-lethal concentrations of ampicillin is partially mediated by quorum sensing in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Roles of two-component regulatory systems in antibiotic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Two Component Regulatory Systems and Antibiotic Resistance in Gram-Negative Pathogens [mdpi.com]

Ampicillin in Aqueous Solutions: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of ampicillin in aqueous solutions. Ampicillin, a β-lactam antibiotic, is widely used in various scientific and clinical applications. Understanding its behavior in aqueous environments is critical for ensuring its efficacy and for the development of stable pharmaceutical formulations. While the user requested information on "ampicillin potassium," the vast majority of scientific literature focuses on ampicillin sodium salt, ampicillin trihydrate, and anhydrous ampicillin. The principles of solubility and stability discussed herein are broadly applicable to ampicillin salts.

Ampicillin Solubility

The solubility of ampicillin in aqueous solutions is influenced by its salt form, the pH of the solution, and the temperature. The sodium salt of ampicillin is significantly more soluble in water than the trihydrate or anhydrous forms[1].

Table 1: Solubility of Ampicillin Forms in Water

| Ampicillin Form | Solvent | Temperature | Solubility |

| Ampicillin Sodium Salt | Water | Room Temperature | Very soluble, up to 50 mg/mL[2][3][4] |

| Ampicillin (Anhydrous/Trihydrate) | Water | Room Temperature | Sparingly soluble, approximately 5-10 mg/mL[1][5] |

| Ampicillin Trihydrate | Subcritical Water | 303.15 K (30°C) | 0.380 x 10⁻³ mole fraction |

| Ampicillin Trihydrate | Subcritical Water | 403.15 K (130°C) | 17.689 x 10⁻³ mole fraction |

Ampicillin Stability in Aqueous Solutions

The stability of ampicillin in aqueous solutions is a critical factor for its therapeutic effectiveness. The primary mechanism of degradation is the hydrolysis of the β-lactam ring, which leads to a loss of antibacterial activity[6]. This degradation is significantly influenced by pH, temperature, and the composition of the solution.

Effect of pH

Ampicillin's stability is highly dependent on the pH of the solution. It generally exhibits a U-shaped pH-rate profile, with maximum stability in the slightly acidic to neutral pH range[6]. The β-lactam ring is susceptible to both acid- and base-catalyzed hydrolysis[7]. While it is most stable at a pH of approximately 7.5, deviations towards more acidic or alkaline conditions significantly accelerate its degradation[7]. Ampicillin is reported to be unstable at a pH greater than 7[2][7].

Effect of Temperature

Increased temperature accelerates the degradation of ampicillin[6]. Therefore, for optimal stability, ampicillin solutions should be stored at refrigerated temperatures (2-8°C).

Table 2: Stability of Ampicillin Solutions under Various Conditions

| Concentration | Solvent | Storage Temperature | Stability Data |

| 10 mg/mL | Not specified | Refrigerated | Stable for 3 days[8] |

| 12 mg/mL | Buffered Solution | Room Temperature | Stable for at least 48 hours[8] |

| 12 mg/mL | Buffered Solution | Refrigerated | Stable for 72 hours[8] |

| 20.34-21.50 mg/mL | Normal Saline | Refrigerated for 24 hours, then 24 hours at room temp. | 95.8% recovery |

| 20.34-21.50 mg/mL | Normal Saline | Refrigerated for 72 hours, then 24 hours at room temp. | 94.6% recovery[8] |

| 20.34-21.50 mg/mL | Normal Saline | Refrigerated for 7 days, then 24 hours at room temp. | Fell below 90% recovery after 4 hours of circulation[8] |

| 24 g/L | 0.9% Sodium Chloride | 25°C and 30°C | Stable for up to 30 hours (>90% original concentration)[9] |

| 24 g/L | 0.9% Sodium Chloride | 37°C | Stability decreased below 90% after 30 hours[9] |

| 30 mg/mL | Normal Saline | 4°C ± 2°C | Retained 94% of its original amount up to 7 days[10] |

| 30 mg/mL | Sterile Water | 25°C ± 2°C | Retained 80% of its original amount after 7 days[10] |

| 50 mg/mL | Stock Solution | 2-8°C | Can be stored for up to 3 weeks[2] |

| 50 mg/mL | Stock Solution | -20°C | Can be stored for 4-6 months[2] |

| Not specified | In culture at 37°C | 37°C | Stable for up to 3 days[2] |

Degradation Kinetics and Pathways

The degradation of ampicillin in solution typically follows first-order kinetics[11]. The primary degradation pathway involves the hydrolytic cleavage of the β-lactam ring to form penicilloic acid, which is microbiologically inactive[6]. This initial degradation product can then undergo further reactions. Under alkaline conditions, 5R-penicilloic acid is the initial product, which can then epimerize to the 5S isomer[12][13]. Other degradation products can also be formed, including ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine[12][13].

Experimental Protocols

Protocol for Determining Ampicillin Solubility

A common method to determine the solubility of ampicillin is the static equilibrium method.

-

Apparatus : A thermostatically controlled shaker bath, analytical balance, centrifuge, and a suitable analytical method for quantification (e.g., HPLC).

-

Procedure :

-

An excess amount of ampicillin powder is added to a known volume of the desired aqueous solvent in a sealed container.

-

The container is placed in a shaker bath maintained at a constant temperature.

-

The suspension is agitated for a sufficient time to reach equilibrium (e.g., 24-48 hours).

-

After reaching equilibrium, the suspension is centrifuged to separate the undissolved solid.

-

An aliquot of the supernatant is carefully removed, diluted appropriately, and the concentration of dissolved ampicillin is determined using a validated analytical method like HPLC.

-

Protocol for Assessing Ampicillin Stability Using HPLC

High-Performance Liquid Chromatography (HPLC) is a widely used stability-indicating method for ampicillin analysis[6][8].

-

Instrumentation : A standard HPLC system equipped with a UV detector is typically used[6].

-

Chromatographic Conditions :

-

Column : A reversed-phase C18 column is commonly employed[6].

-

Mobile Phase : A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is used[6]. The pH of the buffer is a critical parameter for achieving optimal separation.

-

Detection : UV detection is typically set at the absorbance maximum of ampicillin, often around 215-230 nm[6].

-

-

Sample Preparation :

-

Prepare ampicillin solutions of known concentration in the desired aqueous medium.

-

Store the solutions under the specified temperature and pH conditions.

-

At predetermined time intervals, withdraw aliquots of the solutions.

-

Dilute the samples appropriately with the mobile phase or a suitable diluent.

-

Filter the samples through a 0.22 µm syringe filter before injection into the HPLC system.

-

-

Quantification :

-

A calibration curve is constructed by plotting the peak area of ampicillin standards against their known concentrations.

-

The concentration of ampicillin in the test samples is determined by comparing their peak areas to the calibration curve.

-

The percentage of remaining ampicillin is calculated relative to the initial concentration to assess stability over time.

-

Visualizations

Caption: Simplified degradation pathway of ampicillin in aqueous solution.

Caption: General experimental workflow for assessing ampicillin stability.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. khimexpert.com [khimexpert.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Stability of Ampicillin in Normal Saline Following Refrigerated Storage and 24-Hour Pump Recirculation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ampicillin and Ceftriaxone Solution Stability at Different Temperatures in Outpatient Parenteral Antimicrobial Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics and mechanism of degradation of ampicillin in solution. | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacokinetics and Pharmacodynamics of Ampicillin Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro pharmacokinetics (PK) and pharmacodynamics (PD) of ampicillin potassium, a widely used beta-lactam antibiotic. The following sections detail its mechanism of action, methods for assessing its in vitro activity, and quantitative data on its efficacy against various bacterial strains.

Pharmacodynamics: Mechanism of Action

Ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2][3] The primary targets of ampicillin are penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[1][2][3] Peptidoglycan provides structural integrity to the bacterial cell wall.[2] By binding to PBPs, ampicillin blocks the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic pressure.[1][2] Ampicillin is a broad-spectrum antibiotic, effective against a range of Gram-positive and some Gram-negative bacteria.[1][4] Its ability to penetrate the outer membrane of Gram-negative bacteria is facilitated by the presence of an amino group in its structure.[4]

However, bacterial resistance to ampicillin can occur, most commonly through the production of beta-lactamase enzymes. These enzymes hydrolyze the beta-lactam ring of the ampicillin molecule, rendering it inactive.[2]

In Vitro Pharmacokinetic/Pharmacodynamic Parameters

The in vitro activity of ampicillin is primarily assessed through the determination of the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics.

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism after overnight incubation.[5] It is a fundamental measure of an antibiotic's potency.

Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] The ratio of MBC to MIC is often used to classify the antibiotic's activity. An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity, while a ratio >4 suggests bacteriostatic activity.[7]

Time-Kill Kinetics

Time-kill assays, also known as time-kill curves, provide a dynamic measure of an antibiotic's bactericidal or bacteriostatic activity over time.[8] These studies are crucial for understanding the rate and extent of bacterial killing at different antibiotic concentrations.

Quantitative Data: In Vitro Susceptibility of Various Bacteria to Ampicillin

The following tables summarize the MIC and MBC values for this compound against a selection of clinically relevant Gram-positive and Gram-negative bacteria. Values are presented in µg/mL.

Table 1: Ampicillin MIC and MBC for Gram-Positive Bacteria

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Listeria monocytogenes | 8 strains | 1 - 15 | 5 - 20 | ~1.3 - 5 |

| Enterococcus faecalis | Penicillin-Resistant, Ampicillin-Susceptible | 1 - 8 | - | - |

| Enterococcus faecalis | Penicillin-Susceptible, Ampicillin-Susceptible | 0.5 - 2 | - | - |

| Staphylococcus aureus | ATCC 29213 | 0.6 - 1 | - | - |

| Streptococcus pneumoniae | ATCC 49619 | 0.03 - 0.06 | - | - |

Table 2: Ampicillin MIC for Gram-Negative Bacteria

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 4 |

| Haemophilus influenzae | - | 0.25 |

Experimental Protocols

Detailed methodologies for determining the key in vitro PK/PD parameters of ampicillin are provided below.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Ampicillin Stock Solution: Prepare a stock solution of this compound in a suitable solvent, typically sterile water, at a concentration of 10 mg/mL.[7]

-

Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.[9]

-

Preparation of Bacterial Inoculum: From a fresh overnight culture on an appropriate agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.[10]

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a growth control well (bacteria without ampicillin) and a sterility control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.[1]

-

MIC Determination: The MIC is the lowest concentration of ampicillin at which there is no visible turbidity (bacterial growth).[1]

Determination of Minimum Bactericidal Concentration (MBC)

-

Subculturing from MIC plate: Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).

-

Plating: Spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MBC Determination: The MBC is the lowest concentration of ampicillin that results in a ≥99.9% reduction in the initial inoculum count (i.e., no more than 0.1% of the original bacteria survive).[4]

Time-Kill Curve Assay

-

Preparation of Bacterial Culture: Prepare a logarithmic phase bacterial culture in a suitable broth (e.g., CAMHB) with an initial density of approximately 10^5 to 10^6 CFU/mL.[1]

-

Addition of Ampicillin: Add ampicillin at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC), to the bacterial cultures. Include a growth control without any antibiotic.[1]

-

Sampling over Time: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.[1]

-

Viable Cell Count: Perform serial dilutions of each aliquot and plate onto appropriate agar plates to determine the number of viable bacteria (CFU/mL).

-

Data Analysis: Plot the log10 CFU/mL against time for each ampicillin concentration and the control. A bactericidal effect is generally defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

References

- 1. benchchem.com [benchchem.com]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. bmglabtech.com [bmglabtech.com]

- 4. microchemlab.com [microchemlab.com]

- 5. idexx.dk [idexx.dk]

- 6. mdpi.com [mdpi.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. actascientific.com [actascientific.com]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Ampicillin Potassium vs. Ampicillin Trihydrate for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of ampicillin potassium and ampicillin trihydrate, two common forms of the broad-spectrum β-lactam antibiotic ampicillin, for their use in laboratory settings. This guide will delve into their core physicochemical properties, stability, and practical applications, with a focus on providing actionable data and protocols for researchers.

Core Physicochemical Properties: A Comparative Overview

The choice between this compound and ampicillin trihydrate for laboratory use is primarily dictated by their differences in solubility and molecular weight, which can impact the preparation of stock solutions and experimental reproducibility. While both forms share the same active moiety and mechanism of action, their physical characteristics warrant careful consideration.

| Property | This compound (as Sodium Salt) | Ampicillin Trihydrate | References |

| Molecular Formula | C₁₆H₁₈N₃NaO₄S | C₁₆H₁₉N₃O₄S·3H₂O | [1][2] |

| Molecular Weight | 371.4 g/mol | 403.5 g/mol | [1][3] |

| Appearance | White crystalline powder | White crystalline powder | [2] |

| Solubility in Water | >50 mg/mL | Slightly soluble (8-10 mg/mL) | [2][4][5] |

| Solubility in Other Solvents | - | Freely soluble in 1N HCl (50 mg/mL) | [2][6] |

| pH (in aqueous solution) | - | 3.5 - 5.5 (0.25% solution) | [3] |

| Storage Temperature (Powder) | 2-8°C | 2-8°C | [6] |

Stability in Solution

The stability of ampicillin in aqueous solutions is a critical factor for its efficacy in laboratory experiments, as degradation can lead to a loss of antibacterial activity. The primary degradation pathway for ampicillin is the hydrolysis of the β-lactam ring.[7]

Key Factors Influencing Stability:

-

pH: Ampicillin exhibits maximum stability in the slightly acidic to neutral pH range.[7]

-

Temperature: Increased temperatures accelerate the degradation of ampicillin.[7] Stock solutions are best stored at -20°C.[1][8]

-

Concentration: Higher concentrations of ampicillin can lead to faster degradation.[7]

Studies have shown that reconstituted ampicillin trihydrate oral suspensions are stable for at least 30 days when stored at room, refrigerated, or frozen temperatures in amber plastic oral syringes.[9] For laboratory stock solutions, it is recommended to store them at -20°C for long-term use, where they can be stable for up to a year.[1] While both forms are susceptible to degradation, the trihydrate form has been reported to exhibit greater stability in some oral suspension formulations compared to the anhydrous form, which may be due to its slower dissolution rate.[10][11]

Experimental Protocols

Preparation of Ampicillin Stock Solutions

The significant difference in water solubility between this compound (as sodium salt) and ampicillin trihydrate dictates the preferred method for preparing stock solutions. Due to its high water solubility, the sodium salt is most often used for preparing high-concentration stock solutions.[4]

Protocol 1: High-Concentration Ampicillin Stock Solution (100 mg/mL) using Ampicillin Sodium Salt

Objective: To prepare a sterile, high-concentration stock solution of ampicillin for use as a selective agent in microbiology and molecular biology applications.

Materials:

-

Ampicillin Sodium Salt powder

-

Sterile deionized/Milli-Q water

-

Sterile 15 mL or 50 mL conical tube

-

Vortex mixer

-

Sterile syringe filter (0.22 µm pore size)

-

Sterile microcentrifuge tubes for aliquoting

Procedure:

-

Weighing: Accurately weigh 1 gram of ampicillin sodium salt powder and transfer it to a sterile conical tube.[12]

-

Dissolving: Add 10 mL of sterile deionized water to the tube.[1][12]

-

Mixing: Vortex the solution until the ampicillin powder is completely dissolved.[8]

-

Sterilization: Draw the ampicillin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile conical tube.[1][4]

-

Aliquoting: Dispense the sterilized stock solution into smaller, single-use volumes (e.g., 1 mL) in sterile microcentrifuge tubes.[8]

Note: It is crucial to allow the ampicillin powder to warm to room temperature before opening to prevent water condensation, which can lead to degradation.[13]

Use of Ampicillin in Bacterial Culture for Selection

Ampicillin is widely used as a selective agent to isolate bacteria that have been successfully transformed with a plasmid carrying an ampicillin resistance gene (e.g., bla gene encoding β-lactamase).[14][15]

Protocol 2: Preparation of LB Agar Plates with Ampicillin

Objective: To prepare Luria-Bertani (LB) agar plates containing ampicillin for the selection of ampicillin-resistant bacterial colonies.

Materials:

-

Pre-mixed LB agar powder or individual components (tryptone, yeast extract, NaCl, agar)

-

Deionized water

-

Autoclave

-

Sterile petri dishes

-

Ampicillin stock solution (e.g., 100 mg/mL)

Procedure:

-

Prepare LB Agar: Prepare 1 liter of LB agar according to the manufacturer's instructions.[12]

-

Autoclave: Sterilize the LB agar by autoclaving.

-

Cooling: Allow the autoclaved LB agar to cool to approximately 50-60°C. This step is critical , as adding ampicillin to hot agar will cause it to degrade.[16][17]

-

Add Ampicillin: Aseptically add the appropriate volume of sterile ampicillin stock solution to the cooled agar to achieve the desired final concentration (typically 50-100 µg/mL). For a final concentration of 100 µg/mL in 1 liter of agar, add 1 mL of a 100 mg/mL stock solution.[12]

-

Mix and Pour: Gently swirl the flask to ensure even distribution of the ampicillin. Avoid introducing air bubbles. Pour approximately 20-25 mL of the LB-ampicillin agar into each sterile petri dish.[12]

-

Solidification and Storage: Allow the plates to solidify at room temperature. Once solidified, the plates can be stored at 4°C for up to a month.[16]

Mechanism of Action and Resistance

Ampicillin is a bactericidal antibiotic that inhibits the synthesis of the bacterial cell wall.[18][19] It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis.[18][20] This inhibition leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death.[18][21]